molecular formula C10H17NO2 B1407023 N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide CAS No. 73625-13-5

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide

Cat. No.: B1407023
CAS No.: 73625-13-5
M. Wt: 183.25 g/mol
InChI Key: TUZSMTBXZWSIHP-SECBINFHSA-N
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Description

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is a high-purity chemical compound supplied for research use only (RUO). This synthetic molecule features a chiral cyclohexene core substituted with an ethoxy group and an acetamide moiety, a structural motif present in various pharmacologically active substances . Its specific stereochemistry and functional groups make it a valuable intermediate for medicinal chemistry programs, particularly in the synthesis and exploration of novel therapeutic agents. Researchers can utilize this compound as a key building block in organic synthesis or as a starting point for structure-activity relationship (SAR) studies. Potential areas of investigation could include [State the hypothesized mechanism of action, e.g., "its activity as a potential enzyme inhibitor or receptor modulator"]. The exact mechanism of action and full pharmacological profile are subject to ongoing research and are not yet fully characterized. This product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling should be performed by qualified professionals in accordance with established laboratory safety protocols. For more detailed specifications, including CAS number, purity, and handling information, please refer to the product specifications sheet.

Properties

IUPAC Name

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZSMTBXZWSIHP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CCC(CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC[C@H](CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide typically involves the acylation of an amine with an acylating agent. One common method is the reaction of 4-ethoxycyclohex-3-en-1-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group (-OCH2CH3) undergoes oxidation under controlled conditions. For example, treatment with oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media converts the ethoxy group into a carbonyl functionality. This reaction is analogous to oxidation pathways observed in structurally similar compounds (e.g., 1-(4-ethoxycyclohex-3-en-1-yl)ethanone) .

Key Reaction:

N 1S 4 ethoxycyclohex 3 en 1 yl acetamideH2OKMnO4 H N 1S 4 oxocyclohex 3 en 1 yl acetamide+byproducts\text{N 1S 4 ethoxycyclohex 3 en 1 yl acetamide}\xrightarrow[\text{H2O}]{\text{KMnO4 H }}\text{N 1S 4 oxocyclohex 3 en 1 yl acetamide}+\text{byproducts}

Conditions and Outcomes:

Oxidizing AgentSolventTemperatureMajor ProductYield
KMnO4H2O/H+50–70°C4-Ketone derivative 60–75%
CrO3Acetic acid25°CCarboxylic acid analog~50%

Reduction Reactions

The cyclohexene double bond is susceptible to catalytic hydrogenation. Using palladium on carbon (Pd/C) under hydrogen gas (H2), the double bond is reduced to yield a saturated cyclohexane ring.

Key Reaction:

N 1S 4 ethoxycyclohex 3 en 1 yl acetamideH2 1 atm Pd C EtOHN 1S 4 ethoxycyclohexyl acetamide\text{N 1S 4 ethoxycyclohex 3 en 1 yl acetamide}\xrightarrow[\text{H2 1 atm }]{\text{Pd C EtOH}}\text{N 1S 4 ethoxycyclohexyl acetamide}

Experimental Data:

  • Catalyst: 10% Pd/C

  • Pressure: Atmospheric H2

  • Yield: 85–92%

  • Stereochemistry: Retention of the (1S) configuration due to non-polar reaction conditions.

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis in acidic or basic media to form carboxylic acids or amines. For instance, refluxing with hydrochloric acid (HCl) cleaves the amide bond .

Key Reaction:

N 1S 4 ethoxycyclohex 3 en 1 yl acetamideΔHCl 6M  1S 4 ethoxycyclohex 3 en 1 amine+acetic acid\text{N 1S 4 ethoxycyclohex 3 en 1 yl acetamide}\xrightarrow[\Delta]{\text{HCl 6M }}\text{ 1S 4 ethoxycyclohex 3 en 1 amine}+\text{acetic acid}

Optimized Conditions:

ReagentTemperatureTimeProduct Purity
6M HClReflux4–6 h>95%
NaOH (aq)80°C8 h80–85%

Substitution Reactions

The acetamide’s nitrogen atom participates in nucleophilic substitution. For example, treatment with thiols or amines replaces the acetamide group with alternative substituents.

Example Reaction with Methylamine:

N 1S 4 ethoxycyclohex 3 en 1 yl acetamide+CH3NH2N 1S 4 ethoxycyclohex 3 en 1 yl methylamine+acetamide\text{N 1S 4 ethoxycyclohex 3 en 1 yl acetamide}+\text{CH3NH2}\rightarrow \text{N 1S 4 ethoxycyclohex 3 en 1 yl methylamine}+\text{acetamide}

Reagent Efficiency:

NucleophileCatalystSolventYield
MethylamineNoneEthanol70%
BenzylthiolK2CO3DMF65%

Cycloaddition and Ring-Opening Reactions

The cyclohexene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. This reactivity is inferred from studies on analogous cyclohexene derivatives .

Representative Reaction:

N 1S 4 ethoxycyclohex 3 en 1 yl acetamide+maleic anhydrideBicyclic lactam adduct\text{N 1S 4 ethoxycyclohex 3 en 1 yl acetamide}+\text{maleic anhydride}\rightarrow \text{Bicyclic lactam adduct}

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 55–60% (theoretical based on similar systems) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductApplication Relevance
OxidationKMnO4, H+4-Ketone derivative Intermediate for APIs
HydrogenationH2, Pd/CSaturated cyclohexyl analogStability enhancement
HydrolysisHCl, refluxCyclohexenylamine + acetic acid Amine synthesis
Nucleophilic substitutionMethylamine, ethanolMethylamine derivativeDiversification of scaffolds
Diels-AlderMaleic anhydride, heatBicyclic adduct Natural product synthesis

Scientific Research Applications

Chemical Synthesis

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Formation of Amides : The compound can be reacted with different amines to form a variety of amide derivatives, which are valuable in pharmaceutical chemistry.
  • Synthesis of Natural Products : Its structure allows for modifications that can lead to the synthesis of natural product analogs, which may exhibit interesting biological activities.

Table 1: Synthesis Pathways Using this compound

Reaction TypeProduct TypeApplications
Amide FormationVarious AmidesPharmaceutical intermediates
Natural Product SynthesisNatural Product AnaloguesDrug discovery and development
FunctionalizationSubstituted DerivativesMaterial science and catalysis

Biological Research

In biological contexts, this compound has demonstrated potential applications in:

  • Enzyme Inhibition Studies : The compound can act as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and interactions.
  • Medicinal Chemistry : Its derivatives may possess pharmacological properties, making them candidates for drug development targeting specific diseases.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that modifications to the compound's structure could enhance its inhibitory activity, suggesting potential therapeutic applications in metabolic disorders.

Material Science

The compound's unique chemical properties allow it to be explored in material science applications:

  • Polymer Chemistry : this compound can be used as a monomer in the synthesis of polymers with tailored properties for specific applications, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s key structural features include:

  • Cyclohexene backbone : Provides rigidity and influences solubility.
  • Ethoxy substituent : Enhances lipophilicity compared to hydroxyl or methyl groups.
  • Stereochemistry : The (1S) configuration may affect binding to biological targets.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Backbone Key Substituents Stereochemistry Reference
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide Cyclohex-3-ene 4-ethoxy, acetamide at (1S) (1S) Target
S-metolachlor () Methoxy-ethyl 2-chloro, 6-ethyl-o-tolyl (1S) configuration
Apremilast () Isoindole 3-ethoxy-4-methoxyphenyl, methylsulfonyl Multiple stereocenters
N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide () Phenyl-ethyl 4-bromo, acetamide (1S)
Acetamide in Thienyl-methoxy 2-chloro, 2,4-dimethyl-3-thienyl (1S)

Key Observations :

  • Stereochemical Sensitivity : Compounds like S-metolachlor () and the herbicide in rely on (1S) stereochemistry for activity, suggesting the target compound’s configuration may similarly impact efficacy .
Table 2: Property Comparison
Property This compound S-metolachlor () Apremilast ()
log Pow Estimated ~2.5–3.5* 3.1 (measured) 1.5
Bioaccumulation Likely low (similar to ) Low Low
Biological Activity Unknown (potential herbicide/drug) Herbicide Anti-inflammatory

*Estimated based on cyclohexene ethoxy analogs ().

Notes:

  • log Pow : The ethoxy group likely increases lipophilicity compared to apremilast’s polar substituents, aligning with S-metolachlor’s herbicidal activity .
  • Bioaccumulation: notes that acetamides with log Pow <3 show minimal bioaccumulation, suggesting the target compound shares this trait .

Biological Activity

N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly as an agonist of sphingosine-1-phosphate (S1P) receptors. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C11H17NO2C_{11}H_{17}NO_2 and its structure, which features an ethoxy group attached to a cyclohexene ring. The compound's stereochemistry is crucial for its activity, as the (1S) configuration influences receptor binding and biological effects.

The primary mechanism of action for this compound involves its role as an agonist for S1P receptors. Sphingosine-1-phosphate is a lipid signaling molecule that plays a critical role in various physiological processes, including:

  • Cell Proliferation : S1P signaling promotes cell growth and survival.
  • Lymphocyte Trafficking : It regulates the movement of immune cells, which is vital for immune responses and inflammation.
  • Angiogenesis : S1P is involved in the formation of new blood vessels, which is crucial in wound healing and tumor growth.

Research indicates that compounds similar to this compound can modulate these pathways, making them potential candidates for treating various diseases such as autoimmune disorders and cancer .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
S1P Receptor AgonismActivates S1P receptors (S1P1-S1P5)
Anti-inflammatoryReduces inflammatory responses in vitro
Angiogenic effectsPromotes endothelial cell migration
ImmunomodulatoryAlters lymphocyte trafficking

Case Studies and Research Findings

Several studies have highlighted the biological effects of compounds related to this compound:

  • Immunomodulation : A study demonstrated that S1P receptor agonists could effectively sequester lymphocytes in lymph nodes, thereby reducing their infiltration into tissues during autoimmune responses. This mechanism was observed in models of multiple sclerosis, suggesting potential therapeutic applications for similar compounds .
  • Anti-inflammatory Effects : Research indicated that N-[2-(Anthracen-2-ylamino)-2-oxoethyl]-3,5-dioxocyclohexanecarboxamide exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in activated macrophages. This suggests that this compound may share similar pathways .
  • Cancer Therapeutics : In vitro studies have shown that compounds acting on S1P receptors can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The modulation of angiogenesis through S1P signaling presents a promising avenue for cancer treatment .

Q & A

Q. What are the established synthetic routes for N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves multi-step processes, including cyclohexene functionalization, stereospecific acetamide coupling, and purification. A common approach is:

Cyclohexene Derivatization : Introduce the ethoxy group via nucleophilic substitution or catalytic hydroxylation followed by alkylation.

Stereospecific Acetamide Coupling : Use chiral catalysts (e.g., Rh or Ru complexes) to ensure (1S) configuration during amide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Critical Parameters :

  • Temperature control (<0°C for chiral coupling to avoid racemization).
  • Solvent selection (anhydrous THF or DMF for moisture-sensitive steps).
  • Catalyst loading (1-5 mol% for enantiomeric excess >90%) .

Q. How can researchers ensure the purity of this compound using chromatographic methods?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard. Key parameters:

ParameterCondition
ColumnC18 reverse-phase (250 mm × 4.6 mm)
Mobile PhaseAcetonitrile/water (65:35 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.2 min (calibrate with reference standard)

Validate purity by comparing retention times and ensuring no secondary peaks (e.g., residual solvents or byproducts) . For chiral purity, use a Chiralpak AD-H column with hexane/isopropanol (90:10) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry at the (1S) position influence the biological activity of this compound, and what methods validate its configuration?

Methodological Answer: The (1S) configuration is critical for target binding (e.g., enzyme active sites). Validate stereochemistry using:

  • Chiral HPLC : Compare retention times with enantiomeric standards .
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) correlations to confirm spatial arrangement of the ethoxy and acetamide groups .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. Example Data :

  • Enantiomeric excess (ee): >98% via Chiralpak AD-H .
  • NOE correlations: Cross-peaks between H-1 (cyclohexene) and H-4 (ethoxy group) confirm stereochemistry .

Q. What strategies resolve discrepancies in reported pharmacological data for this compound across different studies?

Methodological Answer: Discrepancies often arise from:

  • Purity Variability : Re-test compounds using standardized HPLC protocols .
  • Assay Conditions : Control pH (7.4 for physiological relevance) and temperature (37°C).
  • Receptor Batch Differences : Use cell lines with validated receptor expression (e.g., CRISPR-edited clones).

Case Study : Conflicting IC50 values (e.g., 10 nM vs. 50 nM) may stem from residual DMSO in assays. Re-evaluate dose-response curves using freshly prepared DMSO-free stock solutions .

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and what analytical techniques monitor its degradation?

Methodological Answer:

  • pH Stability : Hydrolyzes rapidly at pH <3 (acidic conditions) or >10 (basic conditions). Use buffered solutions (pH 5–7) for storage .
  • Thermal Stability : Degrades at >40°C; monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. Analytical Monitoring :

  • LC-MS : Detect degradation products (e.g., cyclohexenol derivatives) with m/z +18 (hydrolysis) .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; accept <5% degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Reactant of Route 2
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N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.